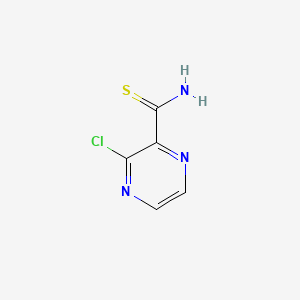

3-Chloropyrazine-2-carbothioamide

Description

Significance of Pyrazine (B50134) and Thioamide Scaffolds in Chemical Biology

The pyrazine scaffold is a privileged structure in medicinal chemistry and chemical biology. nih.gov Pyrazine and its derivatives are known to exhibit a wide array of biological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant effects. researchgate.netnih.gov The two nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, contributing to the binding of these molecules to biological targets. researchgate.net The World Health Organization's Model List of Essential Medicines includes several drugs containing the pyrazine scaffold, such as the antituberculosis agent pyrazinamide (B1679903) and the anticancer drug bortezomib, underscoring the therapeutic relevance of this heterocycle. nih.gov

Similarly, the thioamide group, an isostere of the amide bond, has garnered significant attention in drug design. nih.gov Replacing an amide's oxygen atom with sulfur alters the group's electronic and steric properties, which can lead to improved biological activity, enhanced metabolic stability, and better cell permeability. chemicalbook.com Thioamides are more reactive than their amide counterparts and have been utilized as synthetic intermediates. chemicalbook.com Furthermore, they can act as slow-releasing donors of hydrogen sulfide (B99878) (H₂S), a gasotransmitter with cytoprotective and anti-inflammatory properties, which is a promising strategy in developing safer and more effective drugs. chemicalbook.com

Overview of Heterocyclic Carbothioamides in Drug Discovery Research

Heterocyclic compounds bearing a carbothioamide or a related thioamide moiety are a cornerstone of modern drug discovery programs. nih.gov These structures are explored for a vast range of therapeutic targets, including microbial infections, cancer, viral diseases, and neurodegenerative conditions. nih.gov The incorporation of a carbothioamide group into a heterocyclic system can produce bifunctional molecules with enhanced therapeutic profiles. chemicalbook.com For instance, pyrazoline-based carbothioamides have been investigated as potential anticancer agents, showing promising DNA binding and apoptotic activities. nih.gov The versatility of heterocyclic carbothioamides makes them valuable building blocks for generating novel pharmacologically active compounds. nih.govresearchgate.net

Research Context of 3-Chloropyrazine-2-carbothioamide as a Synthetic Target and Bioactive Moiety

Direct and extensive studies on the biological activity of this compound are not widely documented in publicly available research. Instead, its significance is primarily understood in the context of being a crucial synthetic intermediate for the creation of more complex and biologically active molecules. The reactivity of the chloro- and carbothioamide groups makes it a versatile precursor.

The synthesis of this compound can be envisioned starting from its nitrile or amide analogues. The precursor, 3-chloropyrazine-2-carbonitrile (B110518), is synthesized from pyrazine-2-carbonitrile. chemicalbook.com This nitrile can then be converted to the target thioamide. One documented method involves the reaction of 3-chloropyrazine-2-carbonitrile with sodium hydrosulfide (B80085) (NaSH), which attacks the nitrile group to form the thioamide. chemicalbook.com

Alternatively, the corresponding amide, 3-chloropyrazine-2-carboxamide (B1267238), can be synthesized via the partial hydrolysis of 3-chloropyrazine-2-carbonitrile. mdpi.com This amide is a key starting material for various derivatives. For example, it has been used in aminodehalogenation reactions with substituted benzylamines to produce a series of 3-benzylaminopyrazine-2-carboxamides, which have shown significant antimycobacterial activity, some with potency equivalent or superior to the standard drug pyrazinamide. nih.govmdpi.com

Given that thioamides can be synthesized from amides using thionating reagents, it is chemically feasible to convert 3-chloropyrazine-2-carboxamide into this compound. This thioamide would then serve as a reactive intermediate for further derivatization, potentially leading to novel compounds with unique biological profiles, leveraging the properties of both the pyrazine and thioamide scaffolds.

Data Tables

Table 1: Physicochemical Properties of 3-Chloropyrazine-2-carboxamide (Precursor)

| Property | Value | Source |

| IUPAC Name | 3-chloropyrazine-2-carboxamide | nih.gov |

| Molecular Formula | C₅H₄ClN₃O | nih.gov |

| Molecular Weight | 157.56 g/mol | nih.gov |

| CAS Number | 21279-62-9 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

This data is for the amide precursor to the subject thioamide.

Table 2: Antimycobacterial Activity of Derivatives from 3-Chloropyrazine-2-carboxamide

| Compound | Substituent | MIC vs. M. tuberculosis H37Rv (µM) | Cytotoxicity IC₅₀ vs. HepG2 (µM) | Source |

| Pyrazinamide (Standard) | - | 21 | >1000 | nih.gov |

| Compound 8 | 4-methylbenzylamino | 6 | ≥ 250 | nih.gov |

| Compound 9a | N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino) | 12.5 µg/mL | Not specified | mdpi.com |

| Compound 1a | N-(2-methylbenzyl)-3-((2-methylbenzyl)amino) | 12.5 µg/mL | Not specified | mdpi.com |

This table showcases the biological potential of molecules synthesized using a close precursor to the title compound, highlighting the research context.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H4ClN3S |

|---|---|

Molecular Weight |

173.62 g/mol |

IUPAC Name |

3-chloropyrazine-2-carbothioamide |

InChI |

InChI=1S/C5H4ClN3S/c6-4-3(5(7)10)8-1-2-9-4/h1-2H,(H2,7,10) |

InChI Key |

LBFYFZUOBHFJNE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=N1)C(=S)N)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Chloropyrazine 2 Carbothioamide and Its Derivatives

Strategic Approaches to the Core 3-Chloropyrazine-2-carbothioamide Scaffold

The construction of the this compound core relies on several key synthetic transformations. These strategies involve the careful introduction and manipulation of functional groups on the pyrazine (B50134) ring.

A direct and effective method for synthesizing the thioamide functional group is through the thioamidation of a nitrile precursor. The synthesis begins with 3-Chloropyrazine-2-carbonitrile (B110518), a key intermediate. This precursor can be synthesized by the chlorination of pyrazine-2-carbonitrile using an agent like sulfuryl chloride in toluene (B28343) and DMF. chemicalbook.com

Once the 3-Chloropyrazine-2-carbonitrile is obtained, it can be converted to the target thioamide. One documented method involves reacting it with sodium hydrosulfide (B80085) (NaSH) in ethanol (B145695) at room temperature. chemicalbook.com The hydrosulfide anion acts as a nucleophile, attacking the carbon of the nitrile group, which, after a series of steps including protonation, leads to the formation of the this compound.

Reaction Scheme for Thioamidation: [3-Chloropyrazine-2-carbonitrile] + NaSH → [this compound]

Development of Novel Synthetic Routes and Reaction Conditions

Green Chemistry Approaches in this compound Synthesis

In the pursuit of more sustainable chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like this compound. These approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous materials. Key strategies include the use of alternative energy sources, solvent-free reaction conditions, and efficient catalytic systems.

One of the most prominent green techniques is microwave-assisted synthesis. This method often leads to a dramatic reduction in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. For instance, in the synthesis of related pyrazinamide (B1679903) derivatives, microwave irradiation has been shown to shorten reaction times from 24 hours to just 30 minutes while also improving yields. rsc.org This high-speed, efficient heating is applicable to various reactions, including condensation and aminodehalogenation, which are central to forming and functionalizing the pyrazine core. rsc.orgrsc.orgorganic-chemistry.org The synthesis of quinoline (B57606) thiosemicarbazones, which share the thioamide functional group, has also been successfully achieved with excellent yields in minutes using microwave assistance. rsc.org

Solvent-free synthesis is another cornerstone of green chemistry, aiming to eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. acs.org Reactions can be performed by grinding solid reactants together, sometimes with a catalytic amount of a benign liquid, or by using reusable heterogeneous catalysts. acs.orgnih.gov For example, the synthesis of pyrazine fused acridones has been efficiently conducted under solvent-free conditions using reusable copper ferrite (B1171679) (CuFe2O4) nanoparticles as a heterogeneous catalyst. acs.org Similarly, manganese pincer complexes have been used to catalyze the dehydrogenative coupling of amino alcohols to form pyrazine derivatives, generating only hydrogen gas and water as byproducts, which is an atom-economical and environmentally benign approach. rsc.orgnih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Pyrazine Derivatives

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Hours to days (e.g., 15-24 hours) | Minutes (e.g., 3-30 minutes) | rsc.orgacs.org |

| Energy Consumption | High | Low | organic-chemistry.org |

| Product Yield | Moderate to good | Often higher than conventional methods | rsc.orgrsc.org |

| Byproducts | Can lead to thermal decomposition and side products | Often cleaner reactions with fewer byproducts | acs.org |

Preparation of Functionalized this compound Derivatives

The functionalization of the this compound scaffold is crucial for developing new derivatives with tailored properties. Synthetic strategies can be broadly categorized by which part of the molecule is modified: the thioamide moiety or the pyrazine ring.

Strategies for Modifying the Thioamide Moiety

The primary thioamide group (-CSNH2) is a versatile functional group that can undergo a variety of chemical transformations. These reactions allow for the introduction of diverse functionalities, altering the molecule's steric and electronic properties.

A key reaction of thioamides is their conversion to amidines. This can be achieved by activating the thioamide with a metal salt, such as a silver(I) or mercury(II) salt, which makes the carbon atom more electrophilic and susceptible to attack by an amine nucleophile. acs.orgnih.govresearchgate.net This method allows for the synthesis of a wide range of N-substituted amidines from a common thioamide precursor. acs.orgnih.gov Another approach involves S-alkylation of the thioamide to form a thioimidate intermediate, which is a highly reactive species that can then be converted to an amidine. nih.gov This two-step process is particularly useful in peptide synthesis to avoid side reactions. nih.gov

The thioamide group can also participate in cyclization reactions to form various five- or six-membered heterocycles. acs.orgresearchgate.net For example, intramolecular cyclization of thioamides can lead to the formation of thiazoles or thiopyranes, depending on the substrate and reaction conditions. nih.govresearchgate.net Photocatalytic oxidative cyclization using catalysts like copper(I) oxide can also be employed to form 1,2,4-thiadiazoles from aromatic thioamides. rsc.orgrsc.org

Introduction of Diverse Substituents on the Pyrazine Ring

The pyrazine ring of this compound possesses a reactive C-Cl bond, which is the primary site for introducing new substituents. The two main strategies for this are nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C-3 position is activated by the electron-withdrawing nitrogen atoms in the pyrazine ring, making it susceptible to displacement by various nucleophiles. Aminodehalogenation, the substitution of the chlorine with an amine, is a well-documented reaction for this class of compounds. acs.orgacs.org This reaction is typically performed by heating the chloropyrazine derivative with a primary or secondary amine, often in the presence of a base. This strategy has been used to synthesize large libraries of 3-aminopyrazine derivatives from 3-chloropyrazine-2-carboxamide (B1267238), a close analog of the title compound. acs.orgchemrxiv.org

Table 2: Examples of Nucleophiles for Substitution on the Pyrazine Ring

| Nucleophile Class | Specific Example | Resulting Substituent at C-3 | Reference |

|---|---|---|---|

| Aliphatic Amines | Benzylamine | -NH-CH₂-Ph | acs.orgacs.org |

| Aromatic Amines | Substituted Anilines | -NH-Ar | rsc.org |

| Alkoxides | Sodium Methoxide | -OCH₃ | organic-chemistry.org |

| Thiolates | Sodium Thiophenoxide | -S-Ph | organic-chemistry.org |

Palladium-Catalyzed Cross-Coupling Reactions: For the formation of new carbon-carbon bonds, palladium-catalyzed cross-coupling reactions are exceptionally powerful tools. The Suzuki-Miyaura coupling reaction allows for the introduction of aryl or heteroaryl groups by reacting the chloropyrazine with an organoboron reagent (a boronic acid or ester) in the presence of a palladium catalyst and a base. researchgate.netlibretexts.orgyoutube.com This reaction is highly versatile and tolerates a wide range of functional groups. researchgate.netnih.gov

The Sonogashira coupling provides a route to install alkynyl substituents. This reaction involves the coupling of the chloropyrazine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgyoutube.com These reactions significantly expand the structural diversity achievable from the 3-chloro precursor, enabling the synthesis of complex biaryl and aryl-alkynyl pyrazine structures. rsc.orgias.ac.innih.gov

Multi-component Reactions in Thioamide Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all components, offer significant advantages in terms of efficiency, atom economy, and molecular diversity. While the direct synthesis of this compound via an MCR is not established, the principles of MCRs can be applied to generate its functionalized derivatives, particularly by constructing the thioamide moiety.

The Ugi reaction is a four-component reaction that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like structure. wikipedia.org A key variation for thioamide synthesis is the "thio-Ugi reaction," where the carboxylic acid is replaced with a thioacid (e.g., thioacetic acid). researchgate.netorganic-chemistry.orgorganic-chemistry.orgresearchgate.net This allows for the direct formation of an α-amino thioamide scaffold. A hypothetical approach could involve a pyrazine-derived aldehyde or amine as one of the components to build a complex thioamide derivative attached to the pyrazine core.

The Passerini reaction is a three-component reaction of an aldehyde (or ketone), a carboxylic acid, and an isocyanide to give an α-acyloxy amide. organic-chemistry.orgwikipedia.org While less direct for primary thioamide synthesis, variations using sulfur-containing components are emerging. figshare.comacs.org For example, research into replacing the standard acid component with other acidic molecules opens possibilities for new transformations. acs.org The development of a "thio-Passerini" reaction could provide novel synthetic routes. These MCR strategies represent an advanced and modular approach to rapidly generate libraries of complex pyrazine thioamide derivatives for further investigation.

Chemical Reactivity and Mechanistic Investigations of 3 Chloropyrazine 2 Carbothioamide

Reactions Involving the Thiocarbonyl Group

The thiocarbonyl group (C=S) is a key functional group that participates in a variety of reactions, including additions, cycloadditions, and rearrangements, leading to the formation of diverse sulfur-containing heterocycles.

Electrophilic Additions and Cycloadditions

The sulfur atom of the thiocarbonyl group in a thioamide is nucleophilic and can react with electrophiles. A prominent example of this reactivity is its role in the Hantzsch thiazole (B1198619) synthesis, a classic method for forming a thiazole ring. encyclopedia.pubyoutube.com In this reaction, the thioamide, such as 3-Chloropyrazine-2-carbothioamide, reacts with an α-haloketone. The reaction mechanism initiates with the sulfur atom of the thioamide acting as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction. youtube.com Following a tautomerization step, the imine nitrogen attacks the carbonyl carbon, leading to cyclization and subsequent dehydration to form the thiazole ring. youtube.com This widely used method allows for the synthesis of thiazoles with various substituents at positions 2, 4, or 5. encyclopedia.pub

Rearrangement Reactions of Thioamides

While thioamides, in general, can undergo rearrangement reactions, specific studies detailing such transformations for this compound are not extensively documented in publicly available literature. General thioamide chemistry suggests possibilities for rearrangements, but these have not been specifically reported for this compound.

Formation of Sulfur-Containing Heterocycles

The thiocarbonyl group is a critical building block for synthesizing various sulfur-containing heterocycles. The most notable reaction for this compound is the Hantzsch synthesis to produce thiazole derivatives. encyclopedia.pubnih.gov This condensation reaction between a thioamide and an α-halocarbonyl compound is a cornerstone for creating 2,4-disubstituted thiazoles. encyclopedia.pub The versatility of this synthesis is enhanced by the use of modern techniques such as microwave irradiation, which can accelerate the reaction and improve yields. figshare.com

Table 1: Hantzsch Thiazole Synthesis

| Reactants | Product Type | Reaction Name | Mechanism Highlights |

|---|

Reactivity of the Chloropyrazine Moiety

The chloropyrazine ring in this compound is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution, primarily involving the displacement of the chlorine atom.

Nucleophilic Aromatic Substitution Pathways

The chlorine atom at the 3-position of the pyrazine (B50134) ring is activated towards nucleophilic displacement. This reactivity has been demonstrated in the analogous compound, 3-chloropyrazine-2-carboxamide (B1267238), which readily undergoes aminodehalogenation. mdpi.comnih.gov In this reaction, various substituted benzylamines can displace the chlorine atom to form 3-benzylaminopyrazine derivatives. mdpi.com The reaction can be carried out using conventional heating or, more efficiently, through microwave-assisted synthesis, which often leads to higher yields and shorter reaction times. mdpi.com The reaction typically requires a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the HCl generated. mdpi.commdpi.com

Studies on the related N-benzyl-3-chloropyrazine-2-carboxamides also show that the chlorine atom can be substituted by benzylamino moieties. mdpi.com These reactions highlight the general pathway for nucleophilic aromatic substitution on the 3-chloropyrazine core.

Table 2: Conditions for Aminodehalogenation of 3-Chloropyrazine-2-carboxamide

| Method | Temperature | Duration | Base | Reference |

|---|---|---|---|---|

| Conventional Heating | 70 °C | 15 h | Pyridine | mdpi.com |

Competitive Reaction Mechanisms for Chlorine Displacement

During the nucleophilic substitution of the chlorine atom, competitive reactions can occur, leading to the formation of side products. For instance, in the synthesis of N-benzyl-3-chloropyrazine-2-carboxamides, the aminolysis of the corresponding acyl chloride can be accompanied by the simultaneous substitution of the chlorine atom by the benzylamino group, resulting in disubstituted products. mdpi.com

Furthermore, the choice of base can be critical. While tertiary amines like triethylamine are intended to act as a base, they can sometimes participate as nucleophiles. In some cases, this can lead to the formation of byproducts where the tertiary amine itself has displaced the chlorine atom on the pyrazine ring. mdpi.commdpi.com To avoid such side reactions, an inorganic base like sodium carbonate can be used as an alternative. mdpi.com The solvent can also play a role, with solvolysis being a potential side reaction catalyzed by the tertiary amine. mdpi.com

Palladium-Catalyzed Coupling Reactions and Other Cross-Coupling Methodologies

The chlorine substituent on the pyrazine ring of the title compound is an effective leaving group for a multitude of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are not prevalent in the reviewed literature, extensive research on the closely related chloropyrazine core provides a strong predictive framework for its reactivity. rsc.org The electron-deficient character of the pyrazine system facilitates the crucial oxidative addition step in the catalytic cycle, even with a typically less reactive chloro-substituent. rsc.orguwindsor.ca

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with a halide. Chloropyrazines have been shown to couple effectively with various aryl boronic acids. rsc.org For instance, the coupling of chloropyrazine with arylboronic acids can be achieved using conventional palladium-phosphine catalysts, often in good to excellent yields. rsc.org In some protocols, novel palladium(II) ONO pincer complexes have demonstrated superior activity for the Suzuki-Miyaura coupling of 2-chloropyrazine, even with low catalyst loading in aqueous media. researchgate.net The reaction is tolerant of various functional groups and has been expanded to include solid-supported chloropyrimidines, showcasing its utility in library synthesis. nih.gov

Sonogashira Coupling: Used to form C(sp²)-C(sp) bonds, the Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.orglibretexts.org The process is valued for its mild reaction conditions, which allow for the synthesis of complex molecules. wikipedia.org Copper-free variants have also been developed, broadening the reaction's applicability. beilstein-journals.org

Negishi Coupling: The Negishi reaction couples organozinc reagents with organic halides and is notable for its ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.org This method has been successfully applied to substituted 2-chloropyridines using tetrakis(triphenylphosphine)palladium(0) as a catalyst, demonstrating that less reactive chloro-heterocycles are viable substrates. organic-chemistry.org Heating is sometimes required for chloropyridines compared to their bromo-counterparts. organic-chemistry.org Robust acenaphthoimidazol-ylidene palladium complexes have shown extremely high activity in Negishi couplings of (hetero)aryl chlorides with alkylzinc reagents under mild conditions. nih.gov

Heck Coupling: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org This reaction is known for its high trans selectivity. While less common for chloropyrazines compared to Suzuki or Sonogashira reactions, the general principles apply, especially with the development of highly active catalyst systems capable of activating C-Cl bonds.

The following table summarizes representative conditions for palladium-catalyzed cross-coupling reactions of chloropyrazines and related chloro-heterocycles.

| Coupling Reaction | Chloro-Substrate | Coupling Partner | Catalyst System | Base | Solvent/Conditions | Yield | Ref |

| Suzuki-Miyaura | 2-Chloropyrazine | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/H₂O, Reflux | Good to Excellent | rsc.org |

| Suzuki-Miyaura | 2,3,5-Trichloropyridine | Arylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | H₂O, 80 °C | High | researchgate.net |

| Negishi | 2-Chloropyridine | Organozinc reagent | Pd(PPh₃)₄ | - | THF, 65 °C | 50-98% | organic-chemistry.org |

| Negishi | (Hetero)aryl Chlorides | Alkylzinc reagent | Acenaphthoimidazol-ylidene-Pd | - | THF, rt to 50 °C | High | nih.gov |

| Sonogashira | Aryl Halide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Amine | Varies, often rt | Good | wikipedia.org |

| Amination | Chloropyrazine | n-Octylamine | Pd-NHC complex | NaOtBu | Toluene, 100 °C | 82% | rsc.org |

Exploration of Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms and the intermediates involved is crucial for optimizing reaction conditions and expanding the scope of these transformations. The general mechanism for palladium-catalyzed cross-coupling reactions is a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. uwindsor.ca

Oxidative Addition : The cycle begins with the oxidative addition of the chloro-heterocycle (e.g., this compound) to a palladium(0) complex. This step involves the cleavage of the C-Cl bond and forms a palladium(II) intermediate. The electron-deficient nature of the pyrazine ring makes this step more facile than for electron-rich aryl chlorides. uwindsor.ca

Transmetalation : The organometallic coupling partner (e.g., an organoboron, organozinc, or organocopper acetylide species) transfers its organic group to the palladium(II) center, displacing the halide. In Suzuki reactions, the boronic acid must first be activated by a base to facilitate this step. organic-chemistry.org

Reductive Elimination : This is the final step, where the two organic groups on the palladium(II) center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. uwindsor.ca

Transition State Analysis of Key Reactions

Transition state analysis is a powerful method used to probe the highest energy point along a reaction coordinate. Knowledge of the transition state's geometry and electronic structure provides a blueprint for understanding catalysis and designing more efficient catalysts or inhibitors. researchgate.net This analysis often involves a combination of experimental techniques, such as kinetic isotope effect studies, and computational modeling. researchgate.net For the palladium-catalyzed coupling reactions of this compound, a transition state analysis could reveal the precise nature of bond-making and bond-breaking in the rate-determining step, whether it be oxidative addition or reductive elimination. However, based on the surveyed literature, no specific transition state analyses for the cross-coupling reactions of this compound or closely related chloropyrazines have been reported.

Computational Elucidation of Reaction Pathways

Computational chemistry, particularly using methods like Density Functional Theory (DFT), is an invaluable tool for mapping the entire energy landscape of a reaction pathway. It allows for the calculation of the structures and energies of reactants, intermediates, transition states, and products. nih.govscience.gov Such studies can validate proposed mechanisms, explain observed selectivities, and predict the reactivity of new substrates. Computational studies have been applied to various pyrazine derivatives to understand their electronic structure and properties. nih.govscience.govresearchgate.net For instance, DFT has been used to study the electronic absorption spectra and hyperpolarizability of substituted pyrazines. science.gov While these methods are powerful, specific computational studies elucidating the detailed reaction pathways for the palladium-catalyzed coupling of this compound were not identified in the reviewed literature.

Kinetic Studies on Reaction Rate Determinants

Kinetic studies measure reaction rates under varying conditions (e.g., concentration of reactants, catalyst, and temperature) to determine the rate law and identify the rate-determining step of a reaction. This information is vital for process optimization. For heterogeneous palladium-catalyzed coupling reactions of chloroaryls, kinetic investigations have suggested that the reaction can be first-order. rsc.org One proposed mechanism involves a single electron-transfer from Pd(0) to the chloroaryl substrate, with the subsequent decomposition of the resulting radical anion being the rate-determining step. rsc.org Factors influencing product selectivity, such as competing hydrodehalogenation, can also be quantified through kinetic analysis. rsc.org Despite the importance of this data, specific kinetic studies focused on determining the reaction rate determinants for the coupling of this compound are not available in the surveyed scientific literature.

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Chloropyrazine 2 Carbothioamide Analogs

High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including 3-Chloropyrazine-2-carbothioamide and its analogs. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial arrangement.

Assignment of Proton and Carbon Resonances

The structural backbone of this compound consists of a substituted pyrazine (B50134) ring. The assignment of proton (¹H) and carbon (¹³C) NMR signals is the first step in its structural confirmation. While specific data for this compound is not extensively published, analysis of its parent compound, Pyrazine-2-carbothioamide medchemexpress.com, and related pyrazine-2-carboxamides allows for a reliable prediction of its spectral characteristics.

The ¹H NMR spectrum of a this compound analog is expected to show two signals in the aromatic region, corresponding to the two protons on the pyrazine ring. These protons, at positions 5 and 6, form an AX spin system and will appear as doublets. The proton at position 5 is anticipated to be downfield compared to the one at position 6 due to the anisotropic effect of the adjacent carbothioamide group. The protons of the thioamide group (-CSNH₂) will likely appear as two broad singlets due to restricted rotation around the C-N bond and quadrupole broadening from the nitrogen atom.

In the ¹³C NMR spectrum, five distinct signals are expected. The carbon atoms of the pyrazine ring will resonate in the aromatic region (typically 140-160 ppm). The carbon of the carbothioamide group (C=S) is a key diagnostic signal, expected to appear significantly downfield, generally in the range of 190-205 ppm. This is a substantial shift compared to its carboxamide analog (C=O), which resonates around 160-170 ppm mdpi.com.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-5 | 8.80 (d) | - |

| H-6 | 8.65 (d) | - |

| -CSNH₂ | 9.80 (br s), 9.50 (br s) | - |

| C-2 | - | ~145.0 |

| C-3 | - | ~150.0 |

| C-5 | - | ~144.0 |

| C-6 | - | ~142.0 |

| C=S | - | ~195.0 |

Note: Data are predicted based on the analysis of analogous pyrazine carboxamides and thioamides. Chemical shifts are referenced to TMS in DMSO-d₆. d = doublet, br s = broad singlet.

Elucidation of Stereochemistry and Conformational Preferences

For analogs of this compound with chiral centers or substituents that lead to rotational isomers, NMR spectroscopy is pivotal in determining their stereochemistry and conformational preferences. The thioamide group, for instance, can exhibit E/Z isomerism due to the partial double bond character of the C-N bond. This can result in two distinct sets of NMR signals for the atoms near the thioamide group.

The Nuclear Overhauser Effect (NOE) is a powerful tool for this purpose. NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can establish through-space proximity between protons. For example, an NOE correlation between a thioamide proton and a specific proton on the pyrazine ring can help determine the preferred conformation of the carbothioamide group relative to the ring. In substituted analogs, the magnitude of vicinal coupling constants (³J) between protons can be used with the Karplus equation to estimate dihedral angles and deduce the preferred staggered or eclipsed conformations of substituents.

Application of 2D NMR Experiments for Structural Confirmation

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a cross-peak between the signals at δ ~8.80 and δ ~8.65 ppm would definitively confirm their coupling and adjacency on the pyrazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of the carbon signals for the protonated C-5 and C-6 positions of the pyrazine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is particularly useful for identifying quaternary (non-protonated) carbons. For instance, correlations from the pyrazine protons (H-5 and H-6) to the carbothioamide carbon (C=S) and the chlorinated carbon (C-3) would firmly establish the substitution pattern on the pyrazine ring.

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Expected Cross-Peaks | Information Gained |

| COSY | ¹H - ¹H | H-5 / H-6 | Confirms adjacent protons on the pyrazine ring. |

| HSQC | ¹H - ¹³C | H-5 / C-5; H-6 / C-6 | Assigns protonated carbons of the pyrazine ring. |

| HMBC | ¹H - ¹³C | H-5 / C-3, C-6; H-6 / C-2, C-5; -CSNH₂ / C-2, C=S | Confirms connectivity and substitution pattern. |

Mass Spectrometry for Molecular Structure and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS), often performed with Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements (typically with an error of less than 5 ppm). This accuracy allows for the unambiguous determination of the elemental formula of a molecule. For this compound (C₅H₄ClN₃S), HRMS would be able to distinguish its molecular ion from other ions with the same nominal mass but different elemental compositions. The presence of chlorine is readily identified by its characteristic isotopic pattern, with the ³⁷Cl isotope leading to a significant M+2 peak (approximately one-third the intensity of the M peak for the ³⁵Cl isotope).

Table 3: HRMS Data for this compound

| Ion | Calculated m/z ([M+H]⁺) | Elemental Formula |

| [C₅H₅³⁵ClN₃S]⁺ | 174.0000 | C₅H₅ClN₃S |

| [C₅H₅³⁷ClN₃S]⁺ | 175.9970 | C₅H₅ClN₃S |

Tandem Mass Spectrometry for Fragmentation Pathway Determination

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides a "fingerprint" of the molecule and allows for the elucidation of its structure.

The fragmentation of protonated this compound is expected to proceed through several characteristic pathways. Initial fragmentation would likely involve the loss of small, stable neutral molecules.

Plausible Fragmentation Pathways:

Loss of Ammonia (NH₃): A common fragmentation for primary amides and thioamides, leading to the formation of a pyrazinylthioketene ion.

Loss of Thiocyanic Acid (HSCN): Cleavage of the carbothioamide group can lead to the loss of HSCN, resulting in a chloropyrazine fragment ion.

Decarbonothiolation: Loss of a thioformyl (B1219250) radical (•CHS) or carbon monosulfide (CS) can also occur.

Ring Fragmentation: Subsequent fragmentation of the pyrazine ring itself, often initiated by the loss of HCN.

Table 4: Predicted Key MS/MS Fragments for this compound ([M+H]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 174.00 | 157.00 | NH₃ | [C₅H₂ClN₂S]⁺ |

| 174.00 | 115.00 | HSCN | [C₄H₃ClN₂]⁺ |

| 174.00 | 139.00 | Cl• | [C₅H₄N₃S]⁺ |

| 115.00 | 88.00 | HCN | [C₃H₂ClN]⁺ |

By combining the data from these advanced spectroscopic techniques, a comprehensive and unambiguous structural elucidation of this compound and its analogs can be achieved, which is fundamental for their further development and application in various fields of chemistry and medicine.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography stands as a definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique offers unparalleled detail regarding molecular conformation, crystal packing, and the intricate network of intermolecular interactions that stabilize the crystal lattice.

Determination of Molecular Conformation and Crystal Packing

The conformation of pyrazinecarboxamide derivatives in the solid state is significantly influenced by the nature and position of substituents. For instance, in N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide, the pyridine (B92270) ring is inclined to the pyrazine ring by 61.34 (6)°. nih.gov In contrast, the N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide analog exhibits a larger dihedral angle of 84.33 (12)° between the two aromatic rings. nih.gov This highlights how subtle changes in molecular structure can lead to distinct conformational preferences.

Crystal packing, the arrangement of molecules in the crystal lattice, is dictated by a combination of intermolecular forces. In the crystal structure of N-(4-Bromophenyl)pyrazine-2-carboxamide, molecules are organized into supramolecular chains through C—H⋯O interactions. researchgate.net Similarly, N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide molecules form inversion dimers linked by N—H⋯N hydrogen bonds. nih.govnih.gov These initial assemblies are then further organized into more complex three-dimensional structures through other interactions like C—H⋯N and π–π stacking. nih.govnih.gov

The planarity of the molecular structure is another key aspect revealed by X-ray crystallography. The molecule of N-(4-Bromophenyl)pyrazine-2-carboxamide is nearly planar, a conformation stabilized by an intramolecular N—H⋯N hydrogen bond. researchgate.net This planarity can influence the types of intermolecular interactions that are favored in the crystal packing.

The study of adamantane-linked hydrazine-1-carbothioamide derivatives further illustrates the impact of bulky substituents on molecular conformation. X-ray analysis revealed that while 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide adopts a folded conformation, 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide exhibits an extended conformation. mdpi.com

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

A detailed analysis of the crystal structures of this compound analogs reveals a hierarchy of intermolecular interactions that govern their solid-state assembly. Hydrogen bonding plays a pivotal role in the crystal packing of many of these compounds.

In the crystal structure of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide, molecules are linked by N—H⋯N hydrogen bonds, creating inversion dimers with an R2(2)(10) ring motif. nih.gov These dimers are further connected into sheets by C—H⋯O hydrogen bonds. nih.gov In a related compound, N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide, both N—H⋯N and C—H⋯N hydrogen bonds contribute to the formation of chains. nih.gov

Halogen bonding is another significant interaction observed in these systems. In N-(4-Bromophenyl)pyrazine-2-carboxamide, N⋯Br halogen bonds with a distance of 3.207 (5) Å are present. researchgate.net The study of halogen-substituted phenylpyrazinamides has shown that the strength of these halogen bonds can be tuned by changing the halogen atom, which in turn modifies the hierarchy of intermolecular interactions. researchgate.net

Furthermore, π–π stacking interactions are commonly observed. In the crystal packing of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide, there are π–π interactions between neighboring pyrazine rings with an inter-centroid distance of 3.711 (15) Å. nih.gov Similarly, in N-(4-Bromophenyl)pyrazine-2-carboxamide, weak π–π interactions are observed between pyrazine and benzene (B151609) rings with a centroid-centroid distance of 3.803 (4) Å. researchgate.net

The interplay of these various intermolecular forces, including hydrogen bonds, halogen bonds, and π–π stacking, ultimately determines the final crystal structure. The study of these interactions is crucial for understanding and predicting the solid-state properties of these compounds.

Polymorphism and Co-crystallization Studies of Related Structures

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceutical development, as different polymorphs can exhibit distinct physical and chemical properties. researchgate.netijsra.net While specific studies on the polymorphism of this compound are not prevalent in the provided search results, the principles of polymorphism are highly relevant to its analogs. researchgate.net The existence of different crystal packing arrangements and molecular conformations in related pyrazine carboxamide derivatives suggests that this compound itself could potentially exhibit polymorphism under different crystallization conditions. nih.govnih.gov

Co-crystallization, the formation of a crystalline solid containing two or more different molecules in the same crystal lattice, is another important area of study. rsc.orgyoutube.com This technique can be used to modify the physicochemical properties of a compound without altering its chemical structure. nih.gov For instance, the melting point of a co-crystal is often different from its individual components and can be tuned by selecting appropriate co-formers. nih.gov The study of a 1:1 co-crystal of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with 1,3-bis(4-methoxyphenyl)prop-2-en-1-one demonstrated how different hydrogen bonding patterns can be established in a co-crystal compared to the pure compound. cardiff.ac.uk This highlights the potential for creating novel solid forms of this compound analogs with tailored properties through co-crystallization.

The investigation of polymorphism and co-crystallization in related structures provides a framework for exploring the solid-state landscape of this compound and its derivatives, opening avenues for the development of new materials with optimized characteristics.

Vibrational Spectroscopy (IR and Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the characterization of functional groups within a molecule. These methods probe the vibrational energy levels of molecules, providing a unique fingerprint based on the types of bonds and their environment.

Identification of Characteristic Thioamide and Pyrazine Vibrations

The vibrational spectra of this compound and its analogs are characterized by specific bands corresponding to the vibrations of the thioamide and pyrazine functional groups. The thioamide group (–CSNH₂) gives rise to several characteristic vibrations. The stretching modes of the C=S and C–N bonds are often coupled and appear in the fingerprint region of the IR and Raman spectra. researchgate.net While a definitive assignment can be complex due to this coupling, bands in the region of 1320–1384 cm⁻¹ are often attributed to the thioamide ν(CS) + δ(NCS) vibrations. researchgate.net

The pyrazine ring also exhibits a set of characteristic vibrations. These include ring stretching, in-plane and out-of-plane bending modes of the C-H and C-N bonds. The exact positions of these bands can be influenced by the nature and position of substituents on the pyrazine ring. For instance, in a study of (E)-2-(3-chloropyrazin-2-yl)-1-(3-ethyl-2, 6-diphenyl piperidin-4-ylidene) hydrazine, the vibrational spectra were analyzed to identify the characteristic modes of the chloropyrazine moiety. researchgate.net

It is important to note that many vibrational modes are delocalized, meaning they involve the motion of several atoms rather than a single bond stretch or bend. mdpi.com Therefore, a comprehensive analysis often involves computational methods, such as Density Functional Theory (DFT), to accurately assign the observed vibrational frequencies to specific molecular motions. researchgate.netmdpi.com

Monitoring of Reaction Progress and Product Formation

Vibrational spectroscopy is a valuable technique for monitoring the progress of chemical reactions and confirming the formation of desired products. mdpi.com The synthesis of this compound derivatives often involves the substitution of the chlorine atom or modifications to the carbothioamide group. mdpi.com

For example, in the synthesis of 3-benzylaminopyrazine-2-carboxamides from 3-chloropyrazine-2-carboxamide (B1267238), IR spectroscopy was used to characterize the final products. mdpi.com The disappearance of the vibrational bands associated with the starting material and the appearance of new bands corresponding to the product can be monitored in real-time or used to analyze the final product. For instance, the formation of the N-benzyl group would introduce new C-H stretching and bending vibrations, while the conversion of the thioamide to an amide would result in a significant shift in the carbonyl stretching frequency.

By tracking these characteristic vibrational signatures, chemists can assess the extent of the reaction, identify the presence of any intermediates or byproducts, and ultimately confirm the successful synthesis of the target this compound analog.

Computational and Theoretical Studies on 3 Chloropyrazine 2 Carbothioamide

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Chloropyrazine-2-carbothioamide, these studies would provide invaluable insights into its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to determine its optimized molecular geometry, minimizing the total electronic energy. This would reveal precise bond lengths, bond angles, and dihedral angles.

A study on the related 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide utilized DFT with the B3LYP/gen method to perform such geometric optimizations and vibrational frequency calculations. chemrxiv.orgresearchgate.net A similar approach for this compound would be the standard for initiating its computational analysis. The resulting data would be crucial for understanding its three-dimensional structure and conformational preferences.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally indicates a more reactive molecule.

For this compound, a HOMO-LUMO analysis would map the electron density distribution of these frontier orbitals, identifying potential sites for electrophilic and nucleophilic attack. While specific data for this compound is unavailable, studies on other pyrazine (B50134) derivatives have successfully used DFT to calculate these properties and correlate them with the compounds' biological activities. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Prediction of Spectroscopic Parameters

Theoretical calculations can predict spectroscopic data, such as infrared (IR) and Raman spectra. By calculating the vibrational frequencies of the optimized geometry of this compound, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with experimental data to confirm the molecular structure and the accuracy of the computational model. For instance, a study on a halogen-substituted pyrazine-carboxamide demonstrated the use of DFT to assign vibrational modes observed in experimental FT-IR and FT-Raman spectra. chemrxiv.orgresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. These simulations would offer insights into the conformational flexibility and interactions of this compound in different environments.

Investigation of Preferred Conformations in Solution and Gas Phase

The conformation of a molecule can significantly influence its physical and biological properties. MD simulations can be used to explore the potential energy surface of this compound, identifying its most stable conformations in both the gas phase and in various solvents. This would involve simulating the molecule's movements over time and analyzing the trajectory to determine the predominant shapes it adopts.

Ligand-Protein Binding Dynamics Simulations (pre-clinical)

In the context of drug discovery, MD simulations are instrumental in studying the interactions between a potential drug molecule (ligand) and its biological target (protein). If a protein target for this compound were identified, MD simulations could be performed to model their binding. These simulations would reveal the stability of the ligand-protein complex, the key amino acid residues involved in the interaction, and the binding free energy.

For example, molecular docking and subsequent MD simulations were performed on derivatives of 3-chloropyrazine-2-carboxamide (B1267238) to investigate their binding to mycobacterial enoyl-ACP reductase (InhA). mdpi.com A similar workflow for this compound would be essential for any pre-clinical assessment of its therapeutic potential.

In Silico Modeling for Biological Activity Prediction (Pre-clinical)

In the realm of pre-clinical drug discovery, computational, or in silico, modeling has emerged as an indispensable tool for predicting the biological activity of novel compounds. This approach accelerates the identification of promising drug candidates by simulating their interactions with biological targets, thereby reducing the time and cost associated with traditional laboratory screening. For the compound this compound and its derivatives, various in silico techniques have been employed to elucidate their potential therapeutic applications.

Molecular Docking Studies with Biological Targets (e.g., Enzymes)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand the interaction between a ligand and its target protein at the atomic level, providing insights into the binding affinity and mode of action.

Derivatives of 3-Chloropyrazine-2-carboxamide have been the subject of molecular docking studies to investigate their potential as antimicrobial agents. mdpi.comnih.gov One key target for these studies is the mycobacterial enoyl-ACP reductase (InhA), an essential enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis. mdpi.comnih.govresearchgate.net Inhibition of InhA disrupts the formation of the mycobacterial cell wall, leading to cell death. mdpi.com

In a study involving a series of 3-benzylaminopyrazine-2-carboxamides derived from 3-chloropyrazine-2-carboxamide, molecular docking simulations revealed that the active compounds share common binding interactions with known InhA inhibitors. mdpi.comnih.govresearchgate.net The carboxamide group was identified as crucial for high affinity towards InhA. mdpi.comresearchgate.net Specifically, compounds with certain benzylamino substitutions demonstrated favorable binding energies and interactions within the active site of InhA. researchgate.net For instance, 2D visualization of the docking poses for the most active compounds showed key interactions with the substrate-binding loop of the enzyme. researchgate.net

Another study focused on 6-chloropyrazine-2-carboxamide (B1586017) derivatives and their predicted bioactivity against Mycobacterium tuberculosis through molecular docking with the InhA protein (PDB ID: 4DRE). researchgate.net The results suggested that 6-chloro-N-octylpyrazine-2-carboxamide exhibited the best potential activity based on its docking score. researchgate.net

Furthermore, computational analyses have explored the potential of pyrazinamide-based derivatives, which are structurally related to this compound, as inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication. researchgate.net These studies highlight the versatility of the pyrazine core structure in designing inhibitors for various enzymatic targets.

The inhibitory activity of a related compound, 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide (CIMPPC), has been investigated against the anti-inflammatory receptor transient receptor potential cation channel through docking studies. chemrxiv.org Additionally, pyrazine-linked 2-aminobenzamides have been evaluated as selective inhibitors of histone deacetylases (HDACs), with molecular docking and molecular dynamics simulations providing insights into their structure-activity relationships. mdpi.comresearchgate.netnih.gov

| Derivative Class | Biological Target | Key Findings | Reference |

|---|---|---|---|

| 3-Benzylaminopyrazine-2-carboxamides | Mycobacterial Enoyl-ACP Reductase (InhA) | Active compounds share binding interactions with known InhA inhibitors; carboxamide group is crucial for affinity. | mdpi.comnih.govresearchgate.net |

| 6-Chloropyrazine-2-carboxamides | Mycobacterial Enoyl-ACP Reductase (InhA) | 6-chloro-N-octylpyrazine-2-carboxamide predicted to have the best bioactivity. | researchgate.net |

| Pyrazinamide-based derivatives | SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) | Shows potential for inhibition of viral replication. | researchgate.net |

| 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide (CIMPPC) | Transient receptor potential cation channel | Exhibits inhibitory activity against this anti-inflammatory receptor. | chemrxiv.org |

| Pyrazine linked 2-aminobenzamides | Histone Deacetylases (HDACs) | Demonstrates selective inhibition of Class I HDACs. | mdpi.comresearchgate.netnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. mst.dk By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of new, unsynthesized molecules. nih.gov

QSAR studies have been applied to various pyrazine derivatives to understand their potential as therapeutic agents. semanticscholar.org These studies often involve calculating a wide range of molecular descriptors, such as electronic, steric, and hydrophobic properties, and then using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) to build the predictive models. semanticscholar.org

For instance, QSAR studies on pyrazine derivatives as antiproliferative agents have shown a high correlation between experimental and predicted activity, validating the quality of the derived models. semanticscholar.org Such models can help in the virtual screening and design of novel candidates with improved activity. semanticscholar.org The fundamental principle is that similar structures generally exhibit similar properties and biological activities. mst.dk

In the context of antitubercular agents, QSAR models have been developed for various heterocyclic compounds. nih.gov These models often reveal that descriptors related to polarizability, electronegativity, and surface area are positively correlated with antitubercular activity. nih.gov While specific QSAR studies on this compound are not extensively detailed in the provided results, the methodologies applied to structurally similar pyrazine derivatives are directly relevant. These approaches could be used to predict the biological activity of this compound and guide the synthesis of more potent analogs.

| Concept | Description | Relevance to this compound |

|---|---|---|

| Core Principle | Predicts biological activity based on the quantitative correlation between the chemical structure and that activity. mst.dk | Can be used to predict the therapeutic potential of this compound and its derivatives. |

| Methodology | Involves calculating molecular descriptors and using statistical methods (e.g., MLR, ANN) to build predictive models. semanticscholar.org | Applicable for designing new analogs with potentially enhanced biological activity. |

| Application Example | QSAR models for pyrazine derivatives have successfully predicted antiproliferative activity. semanticscholar.org | Suggests that QSAR could be a valuable tool for exploring various biological activities of this compound. |

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. nih.govyoutube.com Once a pharmacophore model is developed, it can be used as a 3D query to search large compound databases in a process called virtual screening, efficiently identifying potential new drug candidates. nih.govnih.gov

This approach is particularly valuable when the 3D structure of the target protein is unknown, allowing for ligand-based pharmacophore modeling. nih.gov Even when the target structure is available, structure-based pharmacophore models can be generated to guide the search for novel inhibitors. nih.gov

For example, pharmacophore-guided virtual screening has been successfully used to identify new agonists for the β3-adrenergic receptor. nih.gov The process typically involves building and validating a pharmacophore model, using it for virtual screening, and then filtering the hits based on physicochemical properties and docking evaluations. nih.gov

In the context of pyrazine derivatives and related compounds, pharmacophore modeling can be a key strategy. For instance, a study on topoisomerase I inhibitors utilized 3D QSAR pharmacophore methodologies to generate models that correlate specific chemical features with biological activity. nih.gov This led to the identification of several promising hit molecules after virtual screening and subsequent molecular dynamics simulations. nih.gov

Virtual screening, in a broader sense, encompasses various computational techniques to screen large libraries of compounds against a target. researchgate.net It can be either structure-based (relying on the 3D structure of the target) or ligand-based (relying on the properties of known active compounds). nih.gov This in silico approach has become a cornerstone of modern drug discovery, significantly accelerating the process of finding new therapeutic agents. nih.gov

While specific pharmacophore models for this compound were not found in the search results, the principles and successful applications of these methods for structurally and functionally related compounds strongly suggest their utility in exploring the therapeutic potential of this compound and its analogs.

Biological Activity and Mechanistic Investigations of 3 Chloropyrazine 2 Carbothioamide Pre Clinical, in Vitro

Antimicrobial Activity Studies

Comprehensive searches of scientific literature and databases have not yielded specific studies detailing the antimicrobial activity of 3-Chloropyrazine-2-carbothioamide. Research in this area has been directed towards the corresponding carboxamide derivatives.

Evaluation of Antimycobacterial Efficacy Against Relevant Strains

There is no specific information available in the reviewed literature regarding the evaluation of this compound against Mycobacterium species. Studies on related compounds, such as derivatives of 3-chloropyrazine-2-carboxamide (B1267238), have shown antimycobacterial potential, but these findings cannot be directly extrapolated to the carbothioamide variant. researchgate.netmdpi.comnih.govnih.gov

Assessment of Antibacterial Activity Against Gram-Positive and Gram-Negative Organisms

Specific data from in vitro studies assessing the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria is not present in the available literature. While related pyrazine (B50134) carboxamides have been investigated for such properties, the corresponding data for the carbothioamide is absent. researchgate.netmdpi.comnih.govnih.gov

Analysis of Antifungal Properties

There are no available research findings that specifically analyze the antifungal properties of this compound. Reports on the antifungal activity of pyrazine derivatives have focused on carboxamide structures, with no specific mention of the carbothioamide. researchgate.netmdpi.comnih.gov

Antiviral Activity Research

Detailed screening and mechanistic studies on the antiviral potential of this compound are not found in the current body of scientific literature.

Screening Against Key Viral Pathogens (e.g., SARS-CoV-2, Influenza A)

No published studies were identified that report the screening of this compound for antiviral activity against key viral pathogens such as SARS-CoV-2 or Influenza A.

Identification of Antiviral Targets and Pathways

As there are no reports on the antiviral activity of this compound, no research has been conducted to identify its potential antiviral targets or the pathways it might modulate.

Enzyme Inhibition and Target Engagement Studies

The potential for this compound to act as an enzyme inhibitor has been primarily explored through research on related antitubercular agents. The pyrazine ring is a key pharmacophore in various antimicrobial drugs. medchemexpress.commedchemexpress.com

The antimycobacterial potential of pyrazine derivatives is well-documented, with several studies pointing towards key enzymes in bacterial metabolic pathways as likely targets.

Enoyl-ACP Reductase (InhA): A primary target for the frontline antitubercular drug isoniazid, InhA is a critical enzyme in the mycobacterial type-II fatty acid synthase (FAS-II) system, essential for mycolic acid biosynthesis. Molecular docking studies performed on derivatives of the oxygen analog, 3-chloropyrazine-2-carboxamide, have been conducted to investigate their potential targets. mdpi.com These computational analyses indicated that active antimycobacterial compounds in this series shared common binding interactions with known inhibitors of InhA, suggesting that this enzyme is a plausible target. mdpi.com

Fatty Acid Synthase I (FAS I): Beyond the FAS-II system, pyrazinamide (B1679903) and its analogs have also been shown to inhibit the mycobacterial Fatty Acid Synthase I (FAS I) enzyme. This inhibition disrupts the production of mycolic acids, which are essential for the integrity of the mycobacterial cell wall.

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1): DprE1 is another essential enzyme for mycobacterial cell wall synthesis and a target for several new antitubercular agents. While DprE1 is a validated target for other classes of inhibitors, literature directly linking this compound or its immediate analogs to DprE1 inhibition is not currently available.

Table 1: Summary of Findings on Bacterial Enzyme Inhibition by Analogs of this compound

| Enzyme Target | Compound Class Studied | Key Findings |

|---|---|---|

| Enoyl-ACP Reductase (InhA) | 3-Benzylaminopyrazine-2-carboxamides | Molecular docking suggests InhA as a potential target for active compounds. mdpi.com |

| General Antimycobacterial | 5-Aroylpyrazine-2-carbothioamides | 5-(4-chlorobenzoyl)-pyrazine-2-carbothioamide showed 90% inhibition of M. tuberculosis. Thioamides were generally more active than amides. nih.govresearchgate.net |

| General Antimycobacterial | Pyrazine-2-carbothioamide | Described as an effective antituberculosis agent in vitro. medchemexpress.comcymitquimica.com |

The investigation of pyrazine-based compounds has recently expanded into the realm of host cell kinase modulation for applications in immuno-oncology.

Hematopoietic Progenitor Kinase 1 (HPK1): HPK1 is a negative regulator of the T-cell receptor signaling pathway, making it an attractive target for cancer immunotherapy. Recent studies have led to the discovery of pyrazine carboxamides as selective inhibitors of HPK1. researchgate.net While this research focuses on the carboxamide scaffold rather than the carbothioamide, it establishes that the pyrazine core can be effectively targeted to this human kinase.

Cyclooxygenase (COX-1, COX-2) and Nitric Oxide Synthase (NOS): Based on available literature, there is no evidence to suggest that this compound or its close structural analogs act as inhibitors or modulators of COX-1, COX-2, or Nitric Oxide Synthase. The inhibitors identified for these enzymes belong to different chemical classes.

The pyrazine ring is also found in compounds with herbicidal activity, which is often mediated by the inhibition of photosynthesis. Studies on a series of N-alkyl-3-chloropyrazine-2-carboxamides, which are precursors to more complex derivatives, demonstrated that these compounds can inhibit photosystem II (PS II) photosynthetic electron transport (PET) in spinach chloroplasts. mdpi.comresearchgate.net The activity was found to be strongly correlated with the lipophilicity of the alkyl substituents on the molecule. mdpi.comresearchgate.net This indicates a potential for the 3-chloropyrazine core structure to interfere with this fundamental biochemical pathway, although specific data for the carbothioamide version is not available.

Elucidation of Molecular Mechanisms of Action (Pre-clinical)

The likely mechanisms of action for this compound, particularly in an antimicrobial context, are inferred from the known activities of its analogs which target fundamental biosynthetic processes in bacteria.

The integrity of the bacterial cell wall is a common and effective target for antimicrobial agents. For mycobacteria, this wall is uniquely characterized by the presence of mycolic acids. The inhibition of enzymes such as InhA and FAS I by pyrazinamide and its analogs directly interferes with mycolic acid production. mdpi.com This disruption of a critical structural component of the cell wall leads to a loss of bacterial integrity and subsequent cell death. Given that derivatives of 3-chloropyrazine-2-carboxamide are suggested to target InhA, it is plausible that this compound may exert its potential antimycobacterial effects through a similar mechanism of interfering with cell wall biosynthesis. mdpi.com

The synthesis of fatty acids is an essential metabolic pathway for bacterial survival. The FAS-II system in mycobacteria is a validated target for several antibiotics. As discussed, the potential inhibition of Enoyl-ACP Reductase (InhA) by pyrazine derivatives represents a direct disruption of this crucial pathway. mdpi.com By blocking a key enzymatic step in fatty acid elongation, these compounds would prevent the bacterium from producing the necessary lipids for membrane formation and cell wall construction, leading to a potent antimicrobial effect. The general observation that pyrazine-carbothioamides can be effective antituberculosis agents further supports the hypothesis that they function by disrupting such essential metabolic processes. medchemexpress.comnih.govresearchgate.net

Molecular Interactions at Binding Sites

Molecular docking studies of derivatives of 3-chloropyrazine-2-carboxamide have provided insights into their potential binding modes with biological targets. For instance, in the context of antimycobacterial activity, these compounds have been investigated as inhibitors of mycobacterial enoyl-ACP reductase (InhA). researchgate.net The carboxamide group is crucial for affinity towards InhA, allowing the carbonyl group to be in close proximity to Tyr158 and NAD+ ribose. mdpi.com This positioning enables the substituent at the 3-position of the pyrazine core to form additional, less specific interactions with residues in the substrate-binding loop. mdpi.com Active compounds often share common binding interactions with known InhA inhibitors. researchgate.net

The carbonyl part of the carboxamide group typically acts as a hydrogen bond acceptor. researchgate.net In studies of 3-benzylaminopyrazine-2-carboxamides, the affinity for InhA is significant when substituents are in the 3-position of the pyrazine core. mdpi.com This arrangement facilitates close interaction between the carbonyl group and key residues like Tyr158 and the ribose of NAD+. mdpi.com

It is important to note that while the crystal structure of potential targets like aspartate decarboxylase (PanD) is available, the exact binding site and interaction patterns for pyrazinamide (a related compound) and its active form, pyrazinoic acid, are not yet fully understood. mdpi.com Computational simulations have yielded uncertain results in this regard. mdpi.com

Cellular Pathway Modulation in In Vitro Models

In vitro studies on derivatives of a similar structural class, 3-substituted-indolin-2-one, have demonstrated modulation of key inflammatory signaling pathways. For example, 3-(3-hydroxyphenyl)-indolin-2-one was found to significantly inhibit lipopolysaccharide (LPS)-induced activation of the Akt, MAPK, and NF-κB signaling pathways in RAW264.7 macrophage cells. mdpi.com This inhibition leads to a reduction in the production of inflammatory mediators. mdpi.com

The MAPK pathway, which includes ERK, JNK, and p38, is activated by external stimuli and plays a crucial role in cellular responses. mdpi.com The inhibition of this pathway, along with the Akt and NF-κB pathways, suggests a potential mechanism for the observed anti-inflammatory effects of these compounds. mdpi.com

Structure-Activity Relationship (SAR) Studies

The relationship between the chemical structure of this compound derivatives and their biological activity is a key area of investigation for developing more potent and selective compounds.

Impact of Substituents on Biological Potency

The nature and position of substituents on the pyrazine ring and associated side chains significantly influence the biological activity of these compounds.

Antimycobacterial Activity: In a series of 3-benzylaminopyrazine-2-carboxamides derived from 3-chloropyrazine-2-carboxamide, the substitution pattern on the benzylamino moiety was found to be critical for antimycobacterial potency. researchgate.net For instance, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide exhibited the highest activity against Mycobacterium tuberculosis H37Rv, with a minimum inhibitory concentration (MIC) of 6 µM. researchgate.net The presence of a chlorine atom can also enhance potency, potentially due to its electron-withdrawing inductive effect. researchgate.net Lipophilicity, influenced by substituents, also plays a role in antimycobacterial activity. researchgate.net

Anticancer Activity: For other related heterocyclic compounds, the nature of substituents has been shown to affect anticancer activity. For example, in a series of benzimidazole (B57391) derivatives, a methyl group at the R1 position was optimal for inhibitory activity against Vascular Endothelial Growth Factor (VEGF), while the R2 position required an aromatic or heterocyclic ring with a side chain for good activity. nih.gov The introduction of fluoro or methoxy (B1213986) groups at certain positions can sometimes slightly reduce the potency of VEGF inhibition. nih.gov

Enzyme Inhibition: In the context of enzyme inhibition, such as against VEGFR-2 tyrosine kinase, derivatives with specific substitutions like 3-(4-fluorophenyl), 3-(4-methoxyphenyl), and 3-(2,3,4-trimethoxyphenyl) have shown significant inhibitory activity. researchgate.net

The following table summarizes the impact of various substituents on the biological activity of related pyrazine derivatives:

| Compound/Derivative | Substituent | Target/Activity | Key Finding | Reference |

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | 4-methylbenzyl at position 3 | Mycobacterium tuberculosis | Highest antimycobacterial activity (MIC = 6 µM) in its series. researchgate.net | researchgate.net |

| 3-benzylaminopyrazine-2-carboxamides | Variously substituted benzylamines | Mycobacterium tuberculosis | Four compounds showed activity equivalent to pyrazinamide. researchgate.net | researchgate.net |

| N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide | 3,5-Dichlorophenyl | Staphylococcus aureus | Activity comparable to or higher than clinically used drugs (MIC = 0.37 µM). researchgate.net | researchgate.net |

| 3-epi-deoxynegamycin (B13945071) derivative (9b) | One carbon shorter side chain | Readthrough of nonsense mutations | Higher readthrough activity than the parent compound. nih.gov | nih.gov |

| meta-chlorobenzyl ester of 9b (17e) | meta-chlorobenzyl ester | Readthrough of nonsense mutations | More potent readthrough activity, likely acting as a prodrug. nih.gov | nih.gov |

Conformational Requirements for Activity

The three-dimensional arrangement of atoms in a molecule, or its conformation, is critical for its interaction with biological targets. For derivatives of this compound, the flexibility of the molecule, often measured by the number of rotatable bonds, is an important factor. Ideally, the number of rotatable bonds should not exceed nine to maintain a favorable conformation for binding. researchgate.net

The pyrazine core and its substituents must adopt a specific orientation to fit into the binding site of the target protein. For example, in the case of InhA inhibitors, the arrangement of the carboxamide group and the substituent at the 3-position is crucial for effective binding. mdpi.com

Design Principles for Optimized Analogs

Based on SAR studies, several design principles have emerged for creating optimized analogs with improved biological activity.

Lipophilicity and Hydrogen Bonding: Optimizing the lipophilicity of the molecule is a key strategy. The introduction of a chlorine atom, for instance, can increase lipophilicity and enhance binding to proteins. researchgate.net The ability to form hydrogen bonds is also critical. The carboxamide group, for example, often acts as a hydrogen bond acceptor. researchgate.net

Scaffold and Side Chains: The core structure (scaffold) and the attached side chains are both important. For example, in a study of anilinoquinazolines, the presence of nitrogen atoms at positions 1 and 3 of the quinazoline (B50416) ring was found to be essential for activity. drugdesign.org Similarly, for some inhibitors, a furan (B31954) ring as a heterocyclic element was found to be crucial for activity. nih.gov

Prodrug Approach: In some cases, designing a compound as a prodrug can enhance its efficacy. For example, a meta-chlorobenzyl ester derivative of a 3-epi-deoxynegamycin analog was found to be more potent, likely because it functions as a prodrug that is converted to the active compound within the cell. nih.gov This approach can improve properties like cell permeability. nih.gov

In Vitro Cytotoxicity Assessment for Compound Optimization

The evaluation of a compound's toxicity to cells in a laboratory setting is a critical step in the drug discovery process. This assessment helps in selecting compounds with a favorable therapeutic index, meaning they are effective against the target (e.g., cancer cells, bacteria) at concentrations that are not harmful to normal host cells.